molecular formula C16H13Cl4NO3S B2742239 4-methyl-N-(2,2,2-trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)benzamide CAS No. 301158-40-7

4-methyl-N-(2,2,2-trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)benzamide

Cat. No. B2742239
CAS RN: 301158-40-7
M. Wt: 441.14
InChI Key: XUDSJFZMEUOAAV-UHFFFAOYSA-N
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Description

4-methyl-N-(2,2,2-trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential application in medical research. This compound is commonly referred to as "TC-I 2019" and is used as a tool compound for studying the biological functions of certain proteins.

Scientific Research Applications

Synthesis and Characterization

Research in the field of chemistry often focuses on the synthesis and characterization of novel compounds. For example, the synthesis of new derivatives like 4,8-Bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane demonstrates innovative approaches to creating compounds with potentially unique properties, as detailed in the synthesis and structural analysis through X-ray diffraction, suggesting a methodology that might be applicable to synthesizing and studying compounds like 4-methyl-N-(2,2,2-trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)benzamide (Nakayama et al., 1998).

Chemoselective Transformations

The development of chemoselective transformations for the modification of specific functional groups without affecting others is a critical area of research. For instance, the chemoselective etherification of benzyl alcohols using specific reagents showcases techniques that could be applied to modify benzamide derivatives, enhancing their reactivity or stability for further applications (Sun et al., 2008).

Biological Activities

Investigations into the biological activities of chemical compounds provide insights into their potential therapeutic or industrial applications. Studies on the synthesis and antibacterial properties of thiourea derivatives, for instance, reveal how structural modifications can lead to compounds with significant anti-pathogenic activities, offering a perspective on how derivatives of 4-methyl-N-(2,2,2-trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)benzamide might be explored for their biological efficacy (Limban et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not known. It could potentially interact with biological systems through hydrogen bonding or hydrophobic interactions, due to the presence of the amide group and the hydrophobic benzene rings .

properties

IUPAC Name

4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfonylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl4NO3S/c1-10-2-4-11(5-3-10)14(22)21-15(16(18,19)20)25(23,24)13-8-6-12(17)7-9-13/h2-9,15H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDSJFZMEUOAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl4NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2,2,2-trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)benzamide

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